molecular formula C11H10F3N3OS B2966095 N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 338400-59-2

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2966095
CAS No.: 338400-59-2
M. Wt: 289.28
InChI Key: BJUZITBTZXPQCN-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10F3N3OS and its molecular weight is 289.28. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-17-10-6(8(16-17)11(12,13)14)4-7(19-10)9(18)15-5-2-3-5/h4-5H,2-3H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZITBTZXPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-Cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS No. 338400-59-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H10F3N3OS
  • Molecular Weight : 289.28 g/mol
  • CAS Number : 338400-59-2

The compound features a thieno[2,3-c]pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl and cyclopropyl groups enhance its pharmacological profile.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. This compound has shown promise in inhibiting key cancer-related pathways:

  • Inhibition of Kinases : Similar pyrazole derivatives have demonstrated inhibitory effects on various kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been documented to reduce pro-inflammatory cytokines and inhibit nitric oxide production:

  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pathways involving NF-kB and COX enzymes .

Antibacterial Activity

Research on related pyrazole compounds indicates that they possess antibacterial properties:

  • In Vitro Studies : Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit similar properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureEffect on Activity
Cyclopropyl GroupEnhances binding affinity to targets
Trifluoromethyl SubstitutionIncreases lipophilicity and stability
Thieno[2,3-c]pyrazole CoreEssential for biological activity

Studies suggest that modifications to these groups can lead to variations in efficacy and selectivity against specific biological targets .

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor properties. Among them, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and melanoma models .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study highlighted that compounds with a similar backbone inhibited the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, substitution, and coupling. For example:

  • Step 1 : Formation of the thieno[2,3-c]pyrazole core via cyclocondensation of substituted thiophene derivatives with hydrazines under reflux in polar aprotic solvents like DMF .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .
  • Step 3 : Carboxamide formation using coupling agents (e.g., EDC/HOBt) with cyclopropylamine in the presence of a base (e.g., triethylamine) .
  • Critical Conditions : Temperature control (< 80°C to avoid decomposition of trifluoromethyl groups) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; trifluoromethyl at δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₃F₃N₄OS: 342.07) .
  • X-ray Crystallography : For unambiguous confirmation of the thieno-pyrazole scaffold (if single crystals are obtainable) .

Q. What analytical methods are recommended for assessing purity, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); purity ≥ 95% is standard for in vitro assays .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : To detect solvent residues (< 0.5% w/w) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrazole or thiophene rings) influence bioactivity?

  • Methodological Answer :

  • Case Study : Replacing the cyclopropyl group with phenyl (e.g., as in MYLS22) reduces mitochondrial OPA1 inhibition efficacy by ~40%, indicating steric and electronic dependencies .
  • Trifluoromethyl Position : Moving the CF₃ group from position 3 to 5 on the pyrazole ring decreases binding affinity (Kd increases from 12 nM to 210 nM in kinase assays) .
  • Data Table :
Substituent ModificationBiological Activity (IC₅₀)Target
-Cyclopropyl15.08 µM (MDA-MB-231)OPA1
-Phenyl28.45 µM (MDA-MB-231)OPA1
CF₃ at position 5>100 µMKinase X

Q. What in vitro assays are suitable for evaluating its mechanism of action, and how are contradictory results resolved?

  • Methodological Answer :

  • Mitochondrial assays : Measure ATP depletion (Seahorse XF Analyzer) and ROS production (DCFDA probe) to assess OPA1-related effects .
  • Kinase profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target activity .
  • Contradiction Resolution : If bioactivity varies across cell lines (e.g., IC₅₀ = 15 µM in MDA-MB-231 vs. >50 µM in HEK293), validate target engagement via cellular thermal shift assay (CETSA) .

Q. What computational strategies are effective for predicting binding modes and optimizing potency?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., OPA1 GTPase domain, PDB: 6J5E). Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the carboxamide .
  • QSAR Models : Train models on pyrazole derivatives with measured IC₅₀ values; prioritize descriptors like LogP, polar surface area, and electronegativity of substituents .

Q. How can researchers address discrepancies in reported solubility and stability data?

  • Methodological Answer :

  • Solubility : Use standardized protocols (e.g., shake-flask method in PBS/DMSO). For example, reported solubility in DMSO is 2 mg/mL, but batch-to-batch variability may arise from residual solvents—confirm via TGA .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). If degradation >5%, reformulate with lyoprotectants (e.g., trehalose) .

Data Contradiction Analysis

  • Example : A study reports IC₅₀ = 15 µM against MDA-MB-231 , while another shows no activity in MCF-7 cells .
    • Resolution : Check cell-specific expression of targets (e.g., OPA1 levels via Western blot) and assay conditions (e.g., serum concentration affecting compound bioavailability) .

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